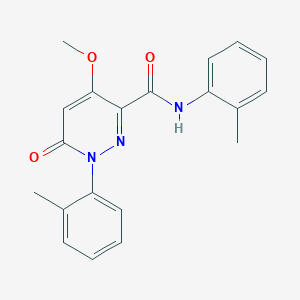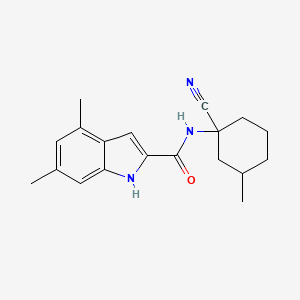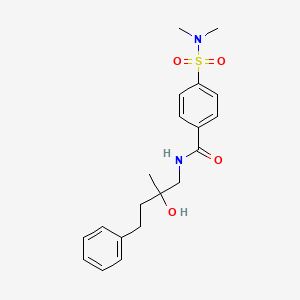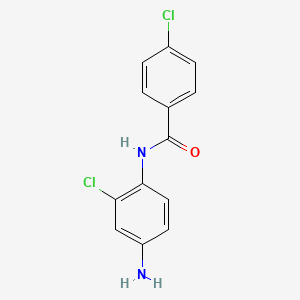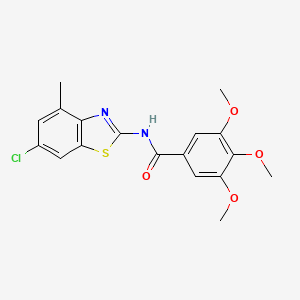
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as CMTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTB belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 6-chloro-4-methyl-1,3-benzothiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the desired product.
Starting Materials
6-chloro-4-methyl-1,3-benzothiazole-2-amine, 3,4,5-trimethoxybenzoyl chloride, Base (e.g. triethylamine, pyridine)
Reaction
Step 1: Dissolve 6-chloro-4-methyl-1,3-benzothiazole-2-amine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the reaction mixture to deprotonate the amine group., Step 3: Slowly add 3,4,5-trimethoxybenzoyl chloride to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization.
作用机制
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the cell cycle progression by downregulating the cyclin-dependent kinases and upregulating the cyclin-dependent kinase inhibitors. In inflammation, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in the production of pro-inflammatory cytokines and chemokines.
生化和生理效应
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to protect against neuronal damage and improve cognitive function in neurodegenerative disorders.
实验室实验的优点和局限性
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse biological activities. However, there are also some limitations to using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments, such as its potential toxicity and limited availability.
未来方向
There are several future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide research, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more potent derivatives. Moreover, the development of new synthetic methods for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives could lead to the discovery of novel compounds with enhanced biological activities.
Conclusion:
In conclusion, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that results in high yield and purity. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, there are also some limitations to using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments, such as its potential toxicity and limited availability. The future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide research include exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more potent derivatives.
科学研究应用
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-5-11(19)8-14-15(9)20-18(26-14)21-17(22)10-6-12(23-2)16(25-4)13(7-10)24-3/h5-8H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWQDRXESEOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2901060.png)
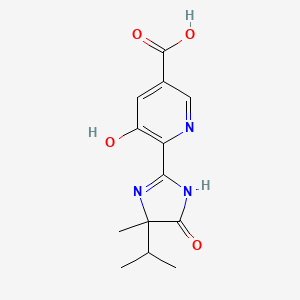
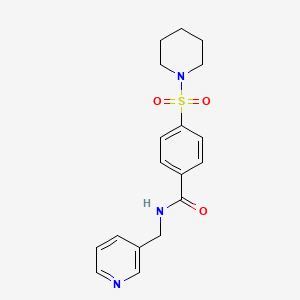
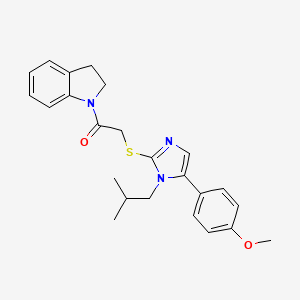
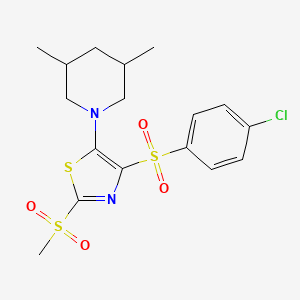
![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)
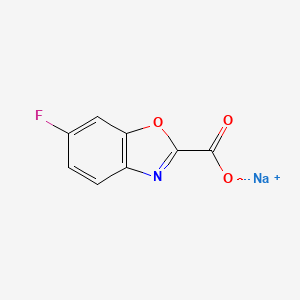
![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)
![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)
